molecular formula C15H12FNO4 B2689130 3-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid CAS No. 723245-50-9

3-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid

Cat. No. B2689130
CAS RN: 723245-50-9
M. Wt: 289.262
InChI Key: JVQKBINYWGCYFM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of “3-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid” is 289.26 . The InChI Code is 1S/C15H12FNO4/c16-11-4-6-12(7-5-11)17-14(18)9-21-13-3-1-2-10(8-13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) .


Physical And Chemical Properties Analysis

“3-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid” is a white solid that is soluble in water. It has a melting point of 107 °C. The molecular weight of this compound is 289.26 .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Chemical Synthesis and Reactivity : Research on directed lithiation of unprotected benzoic acids has shown that substituents such as methoxy, chloro, and fluoro on the benzoic acid ring influence the site of lithiation, which is crucial for synthesizing ortho-substituted benzoic acid derivatives. This reactivity is essential for developing routes to benzoic acids tri- and tetra-substituted with various functionalities, indicating the potential of these compounds in organic synthesis and drug design (Bennetau et al., 1995).

Luminescence and Materials Science

  • Luminescent Properties : The study of lanthanide complexes with benzoic acid derivatives has revealed that substituents on the benzoic acid ring, such as electron-donating or withdrawing groups, significantly affect the photophysical properties of the complexes. These findings are crucial for the development of new luminescent materials with potential applications in sensors, displays, and bioimaging (Sivakumar et al., 2010).

Pharmacological Applications

  • Hypoglycemic Activity : Certain benzoic acid derivatives have been found to exhibit hypoglycemic activity, suggesting their potential as therapeutic agents for managing diabetes. The study of such compounds provides insights into their mechanism of action and potential for development into antidiabetic drugs (Rufer & Losert, 1979).

Bioactive Compounds

  • Antioxidant Activity : Compounds derived from marine-derived fungi, including phenyl ether derivatives structurally related to benzoic acid, have shown strong antioxidant activities. These compounds are of interest for their potential therapeutic applications in combating oxidative stress-related diseases (Xu et al., 2017).

Environmental and Analytical Chemistry

  • Environmental Degradation : The study of dicamba monooxygenase, an enzyme involved in the degradation of dicamba (a benzoic acid herbicide), provides insights into the bioremediation of herbicide-contaminated environments. Understanding the enzyme's structure and mechanism can aid in the development of strategies for environmental cleanup (Dumitru et al., 2009).

properties

IUPAC Name

3-[2-(4-fluoroanilino)-2-oxoethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c16-11-4-6-12(7-5-11)17-14(18)9-21-13-3-1-2-10(8-13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQKBINYWGCYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid

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